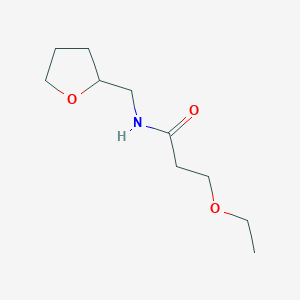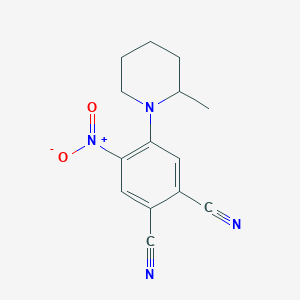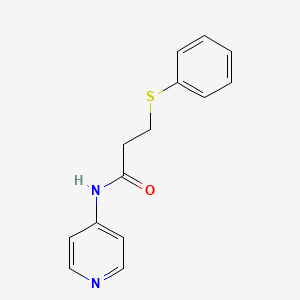
3-ethoxy-N-(tetrahydro-2-furanylmethyl)propanamide
Übersicht
Beschreibung
3-ethoxy-N-(tetrahydro-2-furanylmethyl)propanamide, also known as THFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THFA is a synthetic compound that is commonly used in research laboratories to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
3-ethoxy-N-(tetrahydro-2-furanylmethyl)propanamide derivatives have been studied for their antioxidant and anticancer activities. In research conducted by Tumosienė et al. (2020), derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to 3-ethoxy-N-(tetrahydro-2-furanylmethyl)propanamide, were synthesized and tested for their activities. These compounds showed significant antioxidant activity, with some derivatives being more effective than ascorbic acid. The compounds also displayed cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating potential for anticancer drug development (Tumosienė et al., 2020).
Vibrational Spectroscopic Studies and Molecular Docking
Another study by Anuradha et al. (2020) focused on the spectroscopic characterization of (2R)-2-acetamido-N-benzyl-3-methoxy propanamide, a compound related to 3-ethoxy-N-(tetrahydro-2-furanylmethyl)propanamide. The study involved experimental and computational vibrational analyses, revealing insights into the compound's structure. Molecular docking studies suggested potential as an antineuropathic pain drug (Anuradha et al., 2020).
Synthesis and Applications in Medicinal Chemistry
The compound has also been a focus in medicinal chemistry for synthesizing various derivatives with potential biological activities. For instance, studies by Pandolfi et al. (2019) and Manolov et al. (2020, 2021) involved the synthesis of derivatives of related propanamides and their characterization. These studies contribute to the understanding of the compound's utility in synthesizing new molecules with potential pharmacological applications (Pandolfi et al., 2019); (Manolov et al., 2020); (Manolov et al., 2021).
Antimicrobial and Cytotoxic Activities
The derivatives of propanamide, including those structurally similar to 3-ethoxy-N-(tetrahydro-2-furanylmethyl)propanamide, have been evaluated for antimicrobial and cytotoxicactivities. Dawbaa et al. (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and investigated their antimicrobial activity. Some of these derivatives exhibited significant antibacterial and anticandidal effects. Additionally, the cytotoxic activity of these compounds was tested against various cancer cell lines, showing promising results (Dawbaa et al., 2021).
Photodynamic Therapy Applications
The compound's derivatives have also been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds showed high singlet oxygen quantum yield and good fluorescence properties, making them potential candidates for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Synthesis of Novel Derivatives and Antimicrobial Evaluation
Further research by Evren et al. (2020) involved synthesizing new N-(naphthalen-1-yl)propanamide derivatives and studying their antimicrobial activities. These compounds showed notable activity against a range of bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Evren et al., 2020).
Eigenschaften
IUPAC Name |
3-ethoxy-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-13-7-5-10(12)11-8-9-4-3-6-14-9/h9H,2-8H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAADVKODGDGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-(oxolan-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
![N-4H-chromeno[4,3-d][1,3]thiazol-2-yl-N-phenylpentanamide](/img/structure/B4192382.png)



![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![methyl 2-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4192425.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)
![methyl 3-[(3-methylbutanoyl)amino]benzoate](/img/structure/B4192456.png)


